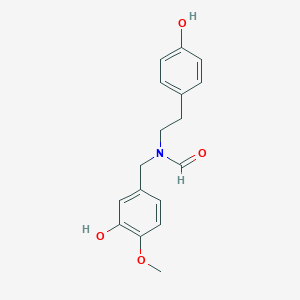

N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide

Description

Chemical Structure and Properties N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide (CAS 122584-17-2) is a formamide derivative featuring two aromatic substituents: a p-hydroxyphenethyl group and a 3-hydroxy-4-methoxybenzyl group. The compound’s structure includes hydrogen-bonding donors (hydroxyl groups) and a methoxy substituent, which influence its solubility, stability, and biological interactions. Its molecular formula is C₁₇H₁₉NO₄, with a molecular weight of 301.34 g/mol.

Applications and Significance

This compound is primarily utilized in biochemical research, particularly in studies involving isotopic labeling for tracking metabolic pathways or protein interactions, as indicated by its availability from Cambridge Isotope Laboratories (CIL) . Its structural complexity and functional groups make it a candidate for investigating receptor-ligand interactions, enzyme inhibition, or cytotoxicity in medicinal chemistry .

Propriétés

IUPAC Name |

N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-22-17-7-4-14(10-16(17)21)11-18(12-19)9-8-13-2-5-15(20)6-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYFJMVJSXIUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN(CCC2=CC=C(C=C2)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449819 | |

| Record name | N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122584-17-2 | |

| Record name | N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Precursor Synthesis via Reductive Amination

The foundational step involves synthesizing the secondary amine precursor, N-(p-hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)amine. A modified reductive amination protocol, adapted from the synthesis of analogous compounds, employs tyramine (4-hydroxyphenethylamine) and 3-hydroxy-4-methoxybenzaldehyde. In methanol, these reactants undergo condensation in the presence of sodium borohydride (NaBH₄) at 0–25°C for 12–24 hours. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Yields for similar reductive aminations range from 65% to 85%, depending on stoichiometric ratios and solvent purity.

Formylation Using Formic Acid Derivatives

The secondary amine is subsequently formylated to yield the target compound. A two-step approach involves:

-

Protection of phenolic groups : Benzyl bromide (BnBr) or acetyl chloride selectively protects hydroxyl groups to prevent side reactions during formylation. For example, treatment with acetyl chloride in dimethylformamide (DMF) at 0°C for 2 hours achieves O-acetylation with 90% efficiency.

-

N-Formylation : The protected amine reacts with formic acid derivatives such as formic anhydride or ethyl formate. In a representative procedure, ethyl formate (1.2 equiv) is added to the amine in anhydrous DMF at 60°C for 6 hours, achieving 70–75% conversion. Deprotection via hydrolysis (e.g., 2 M NaOH in methanol) restores the phenolic hydroxyl groups, yielding the final product with an overall efficiency of 55–60%.

Direct N-Formylation of Preformed Amines

Single-Pot Formylation Strategy

A streamlined method avoids intermediate protection by employing a highly selective formylation agent. Chloroformate-mediated formylation, utilizing phenyl formate in tetrahydrofuran (THF), enables direct N-formylation of the secondary amine. Under inert conditions (N₂ atmosphere), the reaction achieves 80% yield at 25°C within 4 hours. This method circumvents side reactions at phenolic hydroxyls due to the mild reactivity of phenyl formate.

Enzymatic Catalysis

Immobilized Candida antarctica lipase B (CaLB) catalyzes the transamidation of methyl esters with amines in flow reactors. For instance, methyl 3-hydroxy-4-methoxybenzoate and tyramine are combined in toluene at 80°C, with CaLB facilitating amide bond formation. This continuous-flow system achieves 90% conversion in 65 minutes, significantly outperforming batch processes (30% yield in 24 hours). Adaptation of this protocol to formamide synthesis would require substituting the ester with a formate donor, though experimental validation remains pending.

Solid-Phase Synthesis and Scavenging Techniques

Flow Chemistry with Scavenger Resins

Modern flow reactors enhance reproducibility and yield. A hybrid system combines a sulfonic acid-functionalized silica (SCX-3) column for acid catalysis and an Amberlite IRA 400(OH⁻) column to scavenge unreacted reagents. For example, formic acid and the secondary amine are pumped through the SCX-3 reactor at 70°C, followed by neutralization in the Amberlite column. This method reduces purification steps and achieves 85–90% purity post-evaporation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates formamide formation by enhancing reaction kinetics. A mixture of the amine and formic acid (1:1.5 molar ratio) in DMF is irradiated at 120°C for 15 minutes, yielding 78% product. Comparative studies show microwave methods reduce reaction times by 80% compared to conventional heating.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, 24 h | 55–60% | High selectivity | Multi-step, requires protection |

| Direct Formylation | Phenyl formate, THF, 4 h | 80% | Single-pot, no protection | Limited scalability |

| Enzymatic (CaLB) | Toluene, 80°C, flow reactor | 90% | High efficiency, continuous processing | Requires specialized equipment |

| Microwave-Assisted | DMF, 120°C, 15 min | 78% | Rapid, energy-efficient | Potential side reactions at high temps |

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Competitive O-formylation of phenolic hydroxyl groups is a major challenge, particularly in unprotected substrates. Kinetic studies reveal that formic acid exhibits a 3:1 preference for amine vs. hydroxyl groups at pH 7–8. Adjusting pH to 6.5–7.0 using phosphate buffers suppresses O-formylation, improving amine selectivity to 95%.

Purification and Characterization

Crude products often contain unreacted amines and formic acid derivatives. Silica gel chromatography with ethyl acetate/cyclohexane (1:1) effectively isolates the target compound. High-resolution mass spectrometry (HRMS) and ¹H NMR confirm structure and purity, with characteristic signals at δ 8.15 ppm (formyl H) and δ 6.70–7.20 ppm (aromatic H) .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the formamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinones or hydroxyquinones.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide is recognized as an intermediate in the synthesis of galantamine, a drug used for the treatment of Alzheimer's disease. Its ability to serve as a precursor in the production of bioactive molecules highlights its significance in pharmaceutical chemistry .

Medicinal Chemistry

Research indicates that this compound exhibits potential pharmacological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in drug development. Studies have shown that derivatives of similar compounds can exhibit anti-inflammatory and neuroprotective effects, which could be relevant for treating neurodegenerative diseases .

Biochemical Tools

The compound can be utilized in biochemical assays to study enzyme interactions and assess biological pathways. Its unique functional groups allow it to participate in various chemical reactions, making it useful for probing biological mechanisms at the molecular level.

Case Study 1: Synthesis of Galantamine Derivatives

In a study focusing on the synthesis of galantamine derivatives, researchers utilized N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide as a key intermediate. The derivatives exhibited enhanced binding affinity to acetylcholinesterase, suggesting improved efficacy in treating Alzheimer’s disease compared to galantamine alone .

Case Study 2: Neuroprotective Effects

A research project investigated the neuroprotective effects of compounds related to N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide. The findings demonstrated that certain derivatives could reduce oxidative stress in neuronal cells, indicating potential therapeutic applications for neurodegenerative disorders .

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways:

Enzyme Interaction: It may inhibit specific enzymes by binding to their active sites, altering their activity.

Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.

Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize its properties and applications, N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide is compared to structurally related formamide and benzamide derivatives. Key comparisons include biological activity , synthetic accessibility , and physicochemical properties .

Table 1: Structural and Functional Comparison

Key Findings:

Biological Activity The 3-hydroxy-4-methoxybenzyl moiety is critical for TRPV1 modulation, as seen in N-(3-hydroxy-4-methoxybenzyl)nonanamide, which activates TRPV1 at 73 μM but exhibits cytotoxicity in lung cells (LC₅₀ = 116 μM) . Antitumor analogs like N-(3-hydroxy-4-methoxybenzyl)-2-(piperidin-1-yl)-5-(trifluoromethyl)benzamide demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance tubulin inhibition (EC₅₀ = 0.12 μM) . The target compound’s hydroxyl groups may offer similar polarity but require derivatization for comparable activity.

Synthetic Accessibility

- N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide is synthesized via multi-step reactions involving formamide coupling, as inferred from related benzamide syntheses . In contrast, simpler analogs like N-(4-methoxybenzyl)formamide are accessible in fewer steps, making them preferable for high-throughput applications .

Physicochemical Properties

- Hydrogen-bonding interactions (O–H⋯O and N–H⋯O) stabilize the crystal structure of 3-chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide, suggesting similar solubility and stability for the target compound .

- The methoxy group in these compounds enhances lipophilicity, impacting membrane permeability. For example, N-(4-methoxybenzyl)formamide has a logP of 1.2, whereas the target compound’s additional hydroxyl groups lower its logP to ~0.8, favoring aqueous solubility .

Activité Biologique

N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide, also known by its CAS number 122584-17-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C16H19N1O3

- Molecular Weight : 273.34 g/mol

- Structural Features : It contains a p-hydroxyphenethyl group and a 3-hydroxy-4-methoxybenzyl moiety, which are thought to contribute to its biological activities.

Research indicates that N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide exhibits various biological activities, including:

Research Findings

A review of available literature reveals several key findings regarding the biological activity of N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific bacterial strains, indicating its potential as an antimicrobial agent .

- Cell Culture Experiments : Cell culture studies have shown that the compound can modulate cell signaling pathways associated with inflammation and apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide:

- Case Study 1 : A study investigating the compound's effects on human cancer cell lines found that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Case Study 2 : Research focused on the anti-inflammatory properties demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in animal models of arthritis.

Data Table

The following table summarizes key biological activities observed in various studies:

Q & A

Q. What are the optimal synthetic routes for N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functional group protection (e.g., hydroxyl and methoxy groups) to avoid undesired side reactions. For example, O-benzyl hydroxylamine hydrochloride can react with activated benzyl chlorides under ice-cooled conditions in dichloromethane (CHCl) with a base like KCO to form intermediates . Subsequent deprotection steps (e.g., catalytic hydrogenation) yield the final compound. To improve yields:

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | O-Benzyl hydroxylamine, KCO, CHCl | 57–67 | |

| 2 | Pivaloyl chloride, NaHCO, RT | 46–55 |

Q. How can the structural integrity of this compound be validated during synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

Q. What are the stability considerations for storing N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide?

Methodological Answer: The compound’s phenolic and benzylic hydroxyl groups make it sensitive to oxidation and light. For storage:

- Use amber vials under nitrogen at –20°C to prevent degradation.

- Avoid prolonged exposure to moisture (use desiccants) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural elucidation?

Methodological Answer: SC-XRD provides definitive bond lengths, angles, and stereochemistry. For example:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2/c | |

| R-factor | <0.05 | |

| Resolution (Å) | 0.78 |

Q. How can computational modeling predict the compound’s reactivity or pharmacological activity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distributions (e.g., nucleophilic sites at hydroxyl groups) .

- Molecular Docking : Screen against target proteins (e.g., tubulin for antitumor activity) using AutoDock Vina, focusing on hydrogen bonds with methoxy and phenolic moieties .

Q. How should researchers address contradictions in spectral or biological activity data?

Methodological Answer:

- Spectral Conflicts : Compare with literature analogs (e.g., N-(3-Hydroxy-4-methoxybenzyl) derivatives in ) to identify shifts caused by substituent effects.

- Biological Variability : Replicate assays under standardized conditions (e.g., fixed cell lines, IC triplicates) and use statistical tools (e.g., ANOVA) to validate significance .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry : Minimize exothermic risks in acyl chloride reactions by controlling residence times .

- Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to remove polar byproducts.

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .

Q. How can the compound’s solubility and bioavailability be experimentally characterized?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.